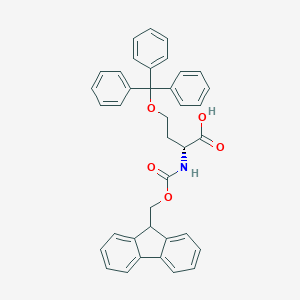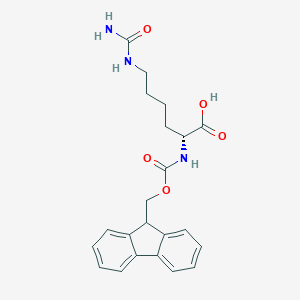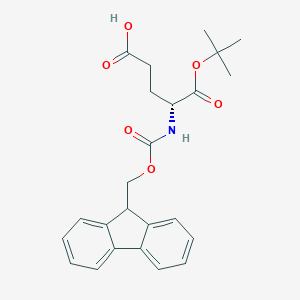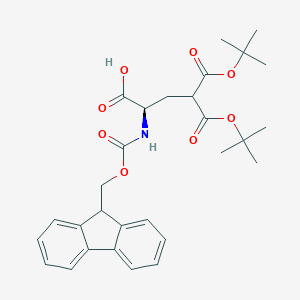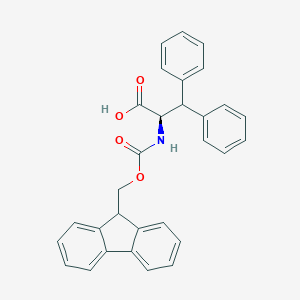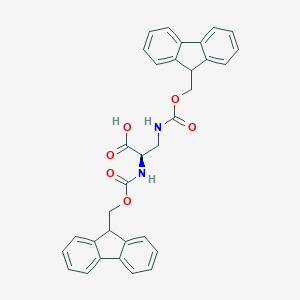
2-(R)-Fmoc-amino-3-azidopropionic acid
Overview
Description
2-(R)-Fmoc-amino-3-azidopropionic acid: , also known as ®-2-(9-Fluorenylmethyloxycarbonylamino)-3-azidopropanoic acid, is a derivative of azido amino acids. It is widely used in peptide synthesis due to its ability to protect amine groups during chemical reactions. The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group that can be easily removed under mild conditions, making it a popular choice in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(R)-Fmoc-amino-3-azidopropionic acid typically involves the reaction of fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with sodium azide in the presence of sodium bicarbonate and aqueous dioxane . This reaction forms the Fmoc group, which is then introduced to the amino acid derivative to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Multigram quantities of Fmoc azido amino acids can be prepared within a week or two at user-friendly costs .
Chemical Reactions Analysis
Types of Reactions: 2-(R)-Fmoc-amino-3-azidopropionic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, such as the CuI-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,4-disubstituted 1,2,3-triazoles.
Deprotection Reactions: The Fmoc group can be removed using a base, typically piperidine, to expose the amine group.
Common Reagents and Conditions:
Substitution Reactions: Copper(I) iodide (CuI) as a catalyst, alkynes, and appropriate solvents.
Deprotection Reactions: Piperidine in N,N-dimethylformamide (DMF) or other suitable bases.
Major Products:
Substitution Reactions: Formation of 1,4-disubstituted 1,2,3-triazoles.
Deprotection Reactions: Exposure of the amine group for further peptide synthesis.
Scientific Research Applications
Chemistry: 2-(R)-Fmoc-amino-3-azidopropionic acid is used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis. It allows for the selective protection and deprotection of amine groups, facilitating the assembly of complex peptide sequences .
Biology: Incorporation of this compound into peptides enables the study of protein-protein interactions and the development of peptide-based probes for biological research .
Medicine: this compound derivatives are used in the development of peptide-based drugs and therapeutic agents. The azido group can be modified to introduce bioactive functionalities .
Industry: this compound is employed in the production of peptide-based materials and hydrogels for various industrial applications .
Mechanism of Action
The mechanism of action of 2-(R)-Fmoc-amino-3-azidopropionic acid involves the protection of amine groups during peptide synthesis. The Fmoc group is introduced to the amino acid derivative, protecting the amine group from unwanted reactions. Upon completion of the desired reactions, the Fmoc group is removed using a base, exposing the amine group for further modifications .
Comparison with Similar Compounds
Fmoc-L-aza-oh: (S)-2-(9-Fluorenylmethyloxycarbonylamino)-3-azidopropanoic acid.
Fmoc-L-beta-azidoalanine: Another azido amino acid derivative used in peptide synthesis.
Uniqueness: 2-(R)-Fmoc-amino-3-azidopropionic acid is unique due to its specific stereochemistry (D-configuration) and the presence of the azido group, which allows for selective modifications and incorporation into peptides. This makes it a valuable tool in the synthesis of complex peptides and proteins .
Properties
IUPAC Name |
(2R)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c19-22-20-9-16(17(23)24)21-18(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,21,25)(H,23,24)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITYCUDVCWLHPG-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B557664.png)
